Flurocitabine
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Overview
Description
Flurocitabine is an anti-metabolite developed by Hoffmann-La Roche for cancer treatment. It is metabolized into two biologically active substances: 1-beta-D-arabinofuranosyl-5-fluorocytosine and arabinofuranosyl-5-fluorouracil . This compound exhibits antineoplastic activity, making it a valuable therapeutic agent in oncology .
Preparation Methods
Flurocitabine can be synthesized through various methods. One notable method involves reacting silanized 5-flucytosine with 1,2,3-triacetyl-5-deoxidation-D-ribose in the presence of anhydrous zinc chloride as a catalyst . This method is efficient for industrial production, as it improves the yield of key intermediates and reduces production costs .
Chemical Reactions Analysis
Flurocitabine undergoes several types of chemical reactions, including hydrolysis and substitution. In vivo, it is partially hydrolyzed into two active antitumor substances: arabinosyl-fluorocytosine and arabinosyl-fluorouracil . These reactions are crucial for its antineoplastic activity. Common reagents used in these reactions include anhydrous zinc chloride and silanized 5-flucytosine .
Scientific Research Applications
Flurocitabine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying nucleoside analogs. In biology and medicine, it is primarily used for its antineoplastic properties, particularly in the treatment of acute leukemia and solid tumors .
Mechanism of Action
Flurocitabine exerts its effects by being metabolized into 1-beta-D-arabinofuranosyl-5-fluorocytosine and arabinofuranosyl-5-fluorouracil . These metabolites interfere with DNA synthesis, leading to the inhibition of tumor cell proliferation. The molecular targets include DNA polymerase and thymidylate synthase, which are crucial for DNA replication and repair .
Comparison with Similar Compounds
Flurocitabine is similar to other nucleoside analogs such as cytosine arabinoside and 5-fluorouracil . its unique structure allows it to be metabolized into two active substances, providing a dual mechanism of action that enhances its antineoplastic activity . This dual action distinguishes it from other similar compounds, making it a valuable addition to cancer therapy.
Properties
CAS No. |
37717-21-8 |
---|---|
Molecular Formula |
C9H10FN3O4 |
Molecular Weight |
243.19 g/mol |
IUPAC Name |
(2R,4R,5R,6S)-11-fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol |
InChI |
InChI=1S/C9H10FN3O4/c10-3-1-13-8-6(5(15)4(2-14)16-8)17-9(13)12-7(3)11/h1,4-6,8,11,14-15H,2H2/t4-,5-,6+,8-/m1/s1 |
InChI Key |
PAYBYKKERMGTSS-MNCSTQPFSA-N |
SMILES |
C1=C(C(=N)N=C2N1C3C(O2)C(C(O3)CO)O)F |
Isomeric SMILES |
C1=C(C(=N)N=C2N1[C@H]3[C@@H](O2)[C@@H]([C@H](O3)CO)O)F |
Canonical SMILES |
C1=C(C(=N)N=C2N1C3C(O2)C(C(O3)CO)O)F |
Appearance |
Solid powder |
Key on ui other cas no. |
37717-21-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-fluoro-2,2'-cyclocytidine AAFC anhydro-ara-5-fluorocytosine NSC 166641 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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